1-Butylpiperazine dihydrochloride
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Overview
Description
1-Butylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-butylamine with piperazine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the dihydrochloride salt as the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-butylpiperazine.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-Butylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving neurotransmitter receptors and ion channels.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemical products, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-butylpiperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for neurotransmitter receptors, modulating their activity. The compound may also influence ion channel function, leading to changes in cellular signaling pathways. These interactions are mediated through the binding of the compound to specific sites on the target proteins, resulting in conformational changes that alter their activity.
Comparison with Similar Compounds
1-Methylpiperazine: Similar in structure but with a methyl group instead of a butyl group.
1-Propylpiperazine: Contains a propyl group instead of a butyl group.
1-Benzylpiperazine: Features a benzyl group attached to the piperazine ring.
Uniqueness of 1-Butylpiperazine Dihydrochloride: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments. Additionally, its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
50733-95-4 |
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Molecular Formula |
C8H19ClN2 |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-3-6-10-7-4-9-5-8-10;/h9H,2-8H2,1H3;1H |
InChI Key |
DNXXMYDADYAPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCNCC1.Cl |
Origin of Product |
United States |
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